molecular formula C14H18N2O6 B558659 Boc-4-nitro-L-phenylalanine CAS No. 33305-77-0

Boc-4-nitro-L-phenylalanine

Cat. No.: B558659
CAS No.: 33305-77-0
M. Wt: 310.3 g/mol
InChI Key: XBQADBXCNQPHHY-NSHDSACASA-N
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Description

Boc-4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the para position. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications .

Mechanism of Action

Mode of Action

Boc-4-nitro-L-phenylalanine is a Boc-protected amino acid . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis . It protects the amino group of the amino acid during peptide bond formation, preventing unwanted side reactions

Pharmacokinetics

The removal of the Boc group typically requires acidic conditions . The bioavailability of this compound would depend on factors such as its absorption in the digestive tract and its metabolic stability.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature, ionic strength, and the presence of other biomolecules could potentially influence its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-nitro-L-phenylalanine typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a Boc group. The process begins with the reaction of 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution with tert-butyl alcohol as a co-solvent. The mixture is stirred at room temperature, and the product is extracted and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-4-nitro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted phenylalanine derivatives.

    Reduction: 4-amino-L-phenylalanine.

    Deprotection: 4-nitro-L-phenylalanine.

Scientific Research Applications

Boc-4-nitro-L-phenylalanine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • Boc-4-iodo-L-phenylalanine
  • Boc-4-bromo-L-phenylalanine
  • Boc-4-fluoro-L-phenylalanine
  • Boc-4-methyl-L-phenylalanine

Comparison: Boc-4-nitro-L-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. Compared to other similar compounds, the nitro group can undergo reduction to form an amino group, providing additional functionality. This makes this compound particularly useful in the synthesis of peptides and the study of protein interactions .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908424
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33305-77-0, 103451-56-5
Record name N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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